Motesanib
Overview
Description
It is an orally administered small molecule belonging to the angiokinase inhibitor class, which acts as an antagonist of vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and stem cell factor receptors . AMG 706 is primarily studied for its potential in treating various types of cancer by inhibiting angiogenesis and tumor growth .
Mechanism of Action
Target of Action
Motesanib is a small-molecule antagonist that primarily targets the vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, the platelet-derived growth factor receptor (PDGFR), and the stem cell factor receptor (Kit) . These receptors play crucial roles in angiogenesis, a process that allows the growth of new blood vessels from pre-existing ones, which is essential for tumor growth and metastasis .
Mode of Action
This compound acts as an antagonist to its primary targets, meaning it binds to these receptors and inhibits their activity . By blocking the activity of these receptors, this compound can inhibit angiogenesis, thereby preventing the growth and spread of cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve angiogenesis and cell proliferation. The inhibition of VEGFR, PDGFR, and Kit by this compound disrupts the signaling pathways that promote the growth and survival of cancer cells . In addition, this compound potently inhibits wild-type Kit in vitro .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Cytochrome P450 (P450) 3A4 is the major isozyme involved in the oxidative biotransformation of this compound, but the CYP2D6 and CYP1A isozymes also make minor contributions . In hepatocyte incubations, oxidative and conjugative pathways were observed for all species examined, and indoline N-glucuronidation was the dominant pathway .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis and cell proliferation, leading to the suppression of tumor growth . In combination with cisplatin, this compound has been shown to enhance the antitumor effect on cisplatin-resistant human bladder cancer cells, accompanied with induced apoptosis and cell cycle arrest .
Biochemical Analysis
Biochemical Properties
Motesanib acts as an antagonist of VEGF receptors, platelet-derived growth factor receptors, and stem cell factor receptors . It interacts with these enzymes and proteins, blocking their activity and thereby inhibiting angiogenesis .
Cellular Effects
This compound has shown promising antitumor activity in patients with advanced solid malignancies . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it enhances the antitumor effect of cisplatin in cisplatin-resistant human bladder cancer cells via apoptosis and the PI3K/Akt pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a multi-targeted tyrosine kinase inhibitor, it antagonizes VEGF receptors, platelet-derived growth factor receptors, and stem cell factor receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown dose-dependent inhibition of tumor xenograft growth . Over time, it has demonstrated acceptable toxicity and promising antitumor activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dose of 7.5 mg/ml, this compound statistically significantly suppressed the VEGFR-2 mRNA level compared with other treatment doses and may be more effective than bevacizumab .
Metabolic Pathways
This compound is involved in the metabolic pathways of VEGF, PDGF, and stem cell factor . It interacts with the enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, its distribution within cells and tissues is likely influenced by its interactions with VEGF receptors, platelet-derived growth factor receptors, and stem cell factor receptors .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its mechanism of action as a kinase inhibitor, it is likely to be found in the cytoplasm where it can interact with its target enzymes .
Preparation Methods
The preparation of AMG 706 involves several synthetic routes and reaction conditions. One of the key steps in its synthesis is the formation of the nicotinamide core structure, which is achieved through a series of chemical reactions. The compound is synthesized using a combination of organic reactions, including nucleophilic substitution, cyclization, and amidation . Industrial production methods for AMG 706 involve optimizing these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
AMG 706 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions are derivatives of the original compound, which can be further modified to enhance its pharmacological properties .
Scientific Research Applications
AMG 706 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of angiogenesis and tumor growth . In biology, AMG 706 is employed in preclinical models to investigate its effects on endothelial cell proliferation and migration . In medicine, it is being studied in clinical trials for its potential to treat various types of cancer, including thyroid cancer, non-small cell lung cancer, gastrointestinal stromal cancer, colorectal cancer, and breast cancer . In industry, AMG 706 is used in the development of new therapeutic agents targeting angiogenesis and tumor growth .
Comparison with Similar Compounds
AMG 706 is unique in its ability to target multiple receptor tyrosine kinases simultaneously, making it a potent inhibitor of angiogenesis and tumor growth . Similar compounds include sunitinib, sorafenib, and pazopanib, which also target vascular endothelial growth factor receptors and platelet-derived growth factor receptors . AMG 706 has shown distinct pharmacological properties and efficacy in preclinical and clinical studies, making it a promising candidate for further development .
Properties
IUPAC Name |
N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c1-22(2)14-26-19-12-16(5-6-18(19)22)27-21(28)17-4-3-9-24-20(17)25-13-15-7-10-23-11-8-15/h3-12,26H,13-14H2,1-2H3,(H,24,25)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHBGWKEPAQNFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196488 | |
Record name | Motesanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453562-69-1 | |
Record name | Motesanib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=453562-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Motesanib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0453562691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Motesanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05575 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Motesanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOTESANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1JK633AYI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.